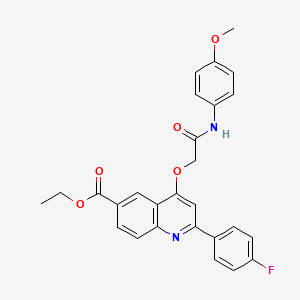
Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate" is a quinoline derivative. Quinoline derivatives are known for their fluorescent properties and are utilized in biochemistry and medicine for studying various biological systems. They are also investigated for their potential as antioxidants and radioprotectors .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves reactions with aminobenzoic acids or their esters. For instance, 2-chloro-4-methylquinolines can be reacted with 2-aminobenzoic acid or ethyl 4-aminobenzoate to yield new quinoline derivatives . Another synthesis method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications to introduce various functional groups . These methods highlight the versatility of quinoline synthesis, allowing for the introduction of various substituents that can alter the compound's properties and biological activity.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using techniques such as single-crystal X-ray diffraction. For example, a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was found to crystallize in the orthorhombic space group with specific unit-cell parameters. The crystal structure revealed an intramolecular N–H…O hydrogen bond, which contributes to the stability of the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, esterification, and hydrolysis, to yield a wide range of compounds with different properties. For example, the synthesis of a fluorinated antibacterial agent related to nalidixic acid involved cyclization and ethylation, followed by hydrolysis . These reactions are crucial for tailoring the chemical structure to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by the substituents on the quinoline core. For instance, the introduction of fluorine atoms can significantly enhance the antibacterial activity of these compounds . The characterization of these compounds often includes elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy, which provide insights into their stability, functional groups, and electronic properties .
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-6-13-23-22(14-18)25(15-24(30-23)17-4-7-19(28)8-5-17)35-16-26(31)29-20-9-11-21(33-2)12-10-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRXKLCLZSJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3019317.png)
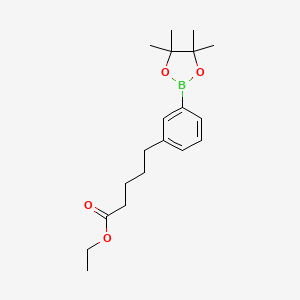
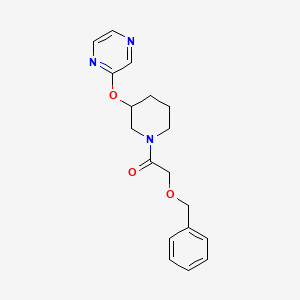

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3019328.png)
![(Z)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3019330.png)

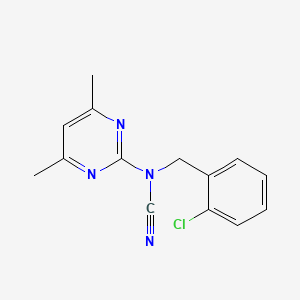
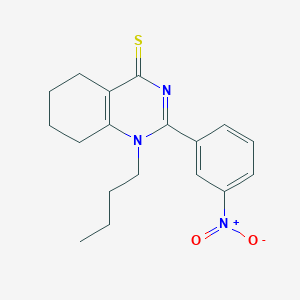
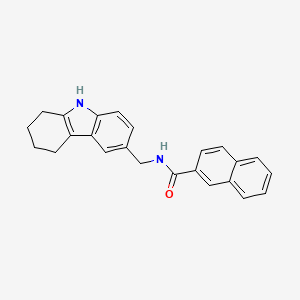
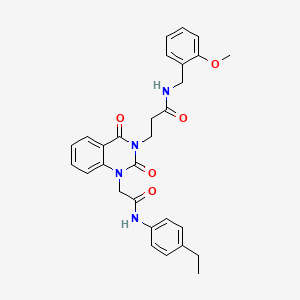
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)
